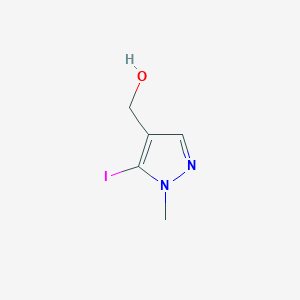

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Description

Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis. glpbio.com Its unique electronic properties and versatile reactivity make it an invaluable building block for creating more complex molecular architectures. researchgate.net Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. leyan.comnih.gov In medicinal chemistry, the pyrazole nucleus is a key pharmacophore, appearing in numerous approved drugs. chemicalbook.com The structural rigidity and the capacity of its nitrogen atoms to form hydrogen bonds contribute to its ability to interact with biological targets. researchgate.net

The synthetic versatility of pyrazoles allows for functionalization at various positions of the ring, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. glpbio.com Traditional and modern synthetic methods, such as the Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, provide accessible routes to a diverse range of pyrazole derivatives. leyan.com

Overview of Functionalized Pyrazole Derivatives

The functionalization of the pyrazole core has led to a vast library of derivatives with a broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. leyan.comchemicalbook.commdpi.com The introduction of different functional groups onto the pyrazole ring can significantly modulate the compound's pharmacological profile. For instance, aminopyrazoles are recognized as versatile frameworks in drug discovery. chemicalbook.com

Furthermore, functionalized pyrazoles have found applications beyond medicine. They are used in agriculture as insecticides and herbicides. nih.govaksci.com In materials science, certain pyrazole derivatives are explored for their potential in creating luminescent compounds and conducting polymers. leyan.com Their ability to act as ligands for transition metals also makes them useful in catalysis. aksci.com

Specific Focus on Iodinated Pyrazole Methanols: The Case of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

Halogenation, particularly iodination, of the pyrazole scaffold is a key strategy for creating intermediates in organic synthesis. The iodine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of substituents. bldpharm.com This makes iodinated pyrazoles valuable precursors for generating molecular diversity.

This compound represents a specific example of an iodinated pyrazole derivative. While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, its structure suggests significant potential as a synthetic intermediate. The presence of the iodinated pyrazole core provides a reactive handle for further chemical modifications, and the methanol (B129727) group at the 4-position offers another site for functionalization or derivatization.

Below are the known chemical properties of this compound:

| Identifier | Value |

|---|---|

| CAS Number | 1871985-48-6 |

| Molecular Formula | C5H7IN2O |

| Molecular Weight | 238.03 g/mol |

The synthesis of such a molecule would likely involve the iodination of a corresponding pyrazole precursor. Various methods for the iodination of pyrazoles have been developed, including green chemistry approaches using iodine and hydrogen peroxide in water. bldpharm.com The presence of both an iodo-substituent and a primary alcohol functional group makes this compound a bifunctional building block with considerable potential for the synthesis of more complex and potentially bioactive molecules.

An in-depth analysis of the synthetic strategies for creating this compound and its related pyrazole analogs reveals a variety of sophisticated chemical methodologies. These techniques focus on the construction of the pyrazole core and the precise introduction of substituents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7IN2O |

|---|---|

Molecular Weight |

238.03 g/mol |

IUPAC Name |

(5-iodo-1-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C5H7IN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |

InChI Key |

FOYYTSXLRLVLEH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)CO)I |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 Iodo 1 Methyl 1h Pyrazol 4 Yl Methanol and Derivatives

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the nitrogen atoms and the substituents attached to the ring. The presence of an iodine atom and a methyl group on the ring, along with a hydroxymethyl group, dictates the regioselectivity and feasibility of various transformations.

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The rate-determining step is the formation of this high-energy intermediate, as it temporarily disrupts the stable aromatic system. masterorganicchemistry.comyoutube.commnstate.edu

For pyrazole derivatives, the position of electrophilic attack is directed by the substituents on the ring. While specific studies on (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol are limited, the general principles of SEAr on pyrazoles can be applied. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density, especially when C3 and C5 positions are substituted. However, in the target molecule, the C4 position is already occupied.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, the iodination of pyrazoles can be achieved using reagents like iodine in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or a combination of I2 and HIO3. nih.govnih.gov Thiocyanation of pyrazoles to introduce an SCN group at the C4 position has also been accomplished using PhICl2 and NH4SCN, proceeding through an electrophilic mechanism. beilstein-journals.org

| Reagent/Catalyst System | Reaction Type | Product Type | Ref. |

| I2 / Ceric Ammonium Nitrate (CAN) | Iodination | 4-Iodopyrazoles | nih.gov |

| I2 / HIO3 | Iodination | 4-Iodopyrazoles | nih.gov |

| PhICl2 / NH4SCN | Thiocyanation | 4-Thiocyanated pyrazoles | beilstein-journals.org |

This table summarizes general electrophilic substitution reactions on the C4-position of pyrazole rings.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. mdpi.commdpi.comrsc.org These reactions are central to the synthetic utility of aryl halides like this compound. researchgate.net

The carbon-iodine (C-I) bond at the C5 position of the pyrazole ring is the most reactive site for cross-coupling reactions. Aryl iodides are highly favored substrates for oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), which is the initial step in many cross-coupling catalytic cycles. acs.org This high reactivity allows for transformations under relatively mild conditions.

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition: The aryl iodide reacts with the metal catalyst (e.g., Pd(0)) to form an organopalladium(II) complex. acs.org

Transmetalation: An organometallic reagent (e.g., organoboron, organozinc) transfers its organic group to the palladium complex. acs.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. acs.org

This reactivity enables the C-I bond to be replaced with a wide variety of functional groups, making 5-iodopyrazoles valuable synthetic intermediates. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.net This reaction is widely used due to the mild reaction conditions, commercial availability and stability of organoboron reagents, and tolerance of a broad range of functional groups. nih.govresearchgate.netresearchgate.net

In the context of this compound derivatives, the 5-iodo substituent readily participates in Suzuki coupling. For example, 1-aryl-3-CF3-5-iodo-1H-pyrazoles have been successfully coupled with phenylboronic acid using a Pd(PPh3)4 catalyst to yield the corresponding 5-phenylpyrazole derivatives. nih.gov Similarly, Sonogashira coupling, another key Pd-catalyzed reaction, has been used to couple 3-iodo-1H-pyrazole derivatives with terminal alkynes. arkat-usa.org

| Substrate | Coupling Partner | Catalyst | Reaction Type | Product | Yield (%) | Ref. |

| 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | Suzuki-Miyaura | 1-Aryl-3-CF3-5-phenyl-1H-pyrazole | 62 | nih.gov |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Sonogashira | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 65 | arkat-usa.org |

This table provides examples of cross-coupling reactions involving iodopyrazole derivatives.

Nucleophilic Deiodination Reactions (e.g., Nitrodeiodination)

While electrophilic substitution is common for aromatic rings, certain activated systems can undergo nucleophilic substitution. In the case of aryl iodides, the iodine atom can sometimes be replaced by a nucleophile, a process known as nucleophilic deiodination or ipso-substitution. wikipedia.org

Nitrodeiodination is a specific example where a nitro group (-NO2) displaces an iodo group. This reaction typically occurs on aromatic rings that are activated towards nucleophilic attack, often by the presence of strong electron-withdrawing groups. The existence of compounds such as 5-Iodo-1-methyl-3-nitro-1H-pyrazole suggests that nitration of the pyrazole ring is possible, though this may occur via electrophilic substitution at an unsubstituted position rather than nucleophilic displacement of iodine. bldpharm.com The direct replacement of the iodo group at the C5 position of this compound by a nitro group or other nucleophiles would depend on the specific reaction conditions and the electronic properties of the pyrazole ring.

Oxidative Functionalization of the Pyrazole Ring

The pyrazole ring can undergo functionalization under oxidative conditions. These reactions often involve the formation of radical intermediates or the generation of a more electrophilic species in situ.

An example is the oxidative dehydrogenative coupling of pyrazol-5-amines, which can lead to the formation of N=N bonds, creating azopyrrole derivatives. nih.govacs.org In some cases, this oxidative coupling is accompanied by iodination at the C4 position when iodine is present in the reaction mixture. nih.govacs.org This indicates that under oxidative conditions, the pyrazole ring can be activated for further functionalization. Another approach is the oxidative thiocyanation or selenocyanation of the pyrazole C4-H bond, mediated by hypervalent iodine reagents. beilstein-journals.org While the target molecule is substituted at C4 and C5, similar oxidative principles could potentially lead to functionalization of the hydroxymethyl group or other transformations, depending on the reagents employed. researchgate.net

Transformations of the Hydroxymethyl Functionality

The primary alcohol moiety in this compound is a key site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve oxidation to aldehydes or carboxylic acids and derivatization of the hydroxyl group through esterification and etherification.

Oxidation Pathways of the Primary Alcohol

The oxidation of the primary alcohol in this compound can lead to the formation of either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, (5-Iodo-1-methyl-1H-pyrazol-4-yl)carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation. The use of manganese dioxide is particularly advantageous as it can be effective for the oxidation of even unactivated primary alcohols under in situ Wittig conditions, suggesting its potential applicability to hydroxymethylpyrazoles. lookchem.com

For the conversion to the carboxylic acid, 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid, stronger oxidizing agents are required. While specific examples for the title compound are not prevalent in the literature, general methods for oxidizing primary alcohols to carboxylic acids, such as using potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), are well-established in organic synthesis and can be applied to this substrate, provided the rest of the molecule is stable to the harsh reaction conditions.

Table 1: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Reaction Conditions |

| (5-Iodo-1-methyl-1H-pyrazol-4-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane, room temperature |

| (5-Iodo-1-methyl-1H-pyrazol-4-yl)carbaldehyde | Manganese Dioxide (MnO2) | Dichloromethane or chloroform, reflux |

| 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat |

| 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temperature |

Strategies for Hydroxyl Group Derivatization

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, providing access to a wide array of functionalized pyrazole derivatives.

Esterification: The formation of esters, such as (5-Iodo-1-methyl-1H-pyrazol-4-yl)methyl acetate, can be achieved through reaction with an appropriate acylating agent. Standard esterification procedures, for instance, reacting the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, are generally effective. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is reversible and may require removal of water to drive the reaction to completion.

Etherification: The synthesis of ethers from this compound typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide (Williamson ether synthesis). This method allows for the introduction of a variety of alkyl or aryl groups onto the oxygen atom.

Table 2: Derivatization of the Hydroxyl Group of this compound

| Derivative Type | Reagents | General Conditions |

| Ester | Acyl chloride/anhydride, base (e.g., triethylamine) | Anhydrous solvent (e.g., dichloromethane), 0 °C to room temperature |

| Ether | Strong base (e.g., NaH), alkyl halide | Anhydrous polar aprotic solvent (e.g., THF, DMF), room temperature |

Influence of Other Substituents on Reactivity

The reactivity of the this compound core is significantly modulated by the electronic and steric effects of the iodo and methyl substituents.

The iodine atom at the 5-position is a key functional group that enables various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups at this position, leading to a vast array of structurally diverse pyrazole derivatives. The electron-withdrawing nature of the iodine atom can also influence the acidity of the pyrazole ring protons and the reactivity of the adjacent functional groups.

The N-methyl group at the 1-position prevents the tautomerism often observed in N-unsubstituted pyrazoles, leading to a single, well-defined constitutional isomer. This simplifies the reactivity profile of the molecule. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the pyrazole ring.

Steric hindrance can play a role in the reactions involving the hydroxymethyl group. While the 4-position is relatively unhindered, bulky substituents at the adjacent 3- and 5-positions could potentially hinder the approach of reagents to the hydroxymethyl group, thereby affecting reaction rates. In the case of this compound, the iodine at the 5-position is relatively large and could exert some steric influence on the neighboring hydroxymethyl group, although this effect is generally not prohibitive for most common transformations. Studies on related substituted pyrazoles have shown that steric factors can influence the regioselectivity of reactions. nih.gov

Mechanistic Investigations of Synthetic Pathways and Transformations

Elucidation of Reaction Mechanisms in Pyrazole (B372694) Synthesis

The formation of the 1-methyl-4-iodopyrazole core, the immediate precursor to (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, typically proceeds through a multi-step synthetic sequence. A plausible and commonly employed route involves the initial construction of the pyrazole ring, followed by a regioselective iodination.

One of the most fundamental methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. In the context of the target molecule, this would involve the reaction of a suitable 1,3-dicarbonyl precursor with methylhydrazine. The mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto one of the carbonyl carbons of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the pyrazole ring. The regioselectivity of this reaction, determining the position of the methyl group on the nitrogen atom (N1 or N2), can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. The use of aprotic dipolar solvents in an acidic medium has been shown to favor the formation of one regioisomer over the other. nih.gov

Following the formation of the 1-methyl-1H-pyrazole ring, the next critical step is the introduction of an iodine atom at the C4 position. This is typically achieved through an electrophilic iodination reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The mechanism of electrophilic iodination involves the generation of a potent electrophilic iodine species, such as the iodonium ion (I+). This can be generated from molecular iodine (I₂) in the presence of an oxidizing agent. A patent for the synthesis of 1-methyl-4-iodopyrazole describes a method using iodine as the iodinating agent and an oxidant that reacts with the hydrogen iodide byproduct to regenerate iodine, thus driving the reaction forward. google.com The reaction proceeds via the formation of a sigma complex (or Wheland intermediate) where the iodonium ion attacks the electron-rich C4 position of the pyrazole ring. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-iodopyrazole product. iaea.org The high regioselectivity for the C4 position is a well-documented characteristic of electrophilic substitution on pyrazoles. researchgate.net

An alternative strategy for the synthesis of 4-iodopyrazoles involves the dehydration and concurrent iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. nih.govnih.govorganic-chemistry.org This reaction, induced by iodine monochloride (ICl) at room temperature, provides a selective route to 4-iodopyrazoles. nih.govnih.govorganic-chemistry.org The mechanism likely involves the protonation of the hydroxyl group by ICl, followed by elimination of water to form a pyrazolium cation. The chloride ion or another basic species can then abstract a proton from the C4 position, leading to the formation of a double bond and subsequent electrophilic attack by the iodonium ion from ICl.

Once the 4-iodopyrazole scaffold is in place, the final step to obtain this compound would involve the reduction of a corresponding aldehyde or carboxylic acid derivative at the C4 position.

Catalytic Roles of Iodine, Copper, and Palladium in Transformations

The functionalization of the this compound scaffold heavily relies on transition metal catalysis, with iodine, copper, and palladium playing distinct and crucial roles in various transformations.

Iodine's Role in Synthesis and Transformations:

Copper's Catalytic Role:

Copper catalysts, particularly copper(I) iodide (CuI), are instrumental in facilitating various coupling reactions at the C4 position of iodopyrazoles. nih.gov Copper-catalyzed reactions provide a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols can be achieved through a CuI-catalyzed coupling protocol. nih.gov

The catalytic cycle for a copper-catalyzed coupling reaction, such as an Ullmann-type coupling, is generally believed to involve the following key steps:

Oxidative Addition: The Cu(I) catalyst reacts with the 4-iodopyrazole, leading to the formation of a Cu(III) intermediate.

Metathesis/Ligand Exchange: The nucleophile (e.g., an alcohol) coordinates to the copper center, displacing the iodide.

Reductive Elimination: The coupled product is formed, and the Cu(I) catalyst is regenerated, completing the catalytic cycle.

The choice of ligands, bases, and solvents can significantly influence the efficiency and scope of these copper-catalyzed transformations. nih.gov

Palladium's Catalytic Role:

Palladium catalysis is arguably one of the most powerful tools for the functionalization of aryl and heteroaryl halides, including 4-iodopyrazoles. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide array of substituents at the C4 position.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance, the Suzuki-Miyaura coupling, involves the following elementary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole to form a Pd(II) complex. youtube.comyoutube.comyoutube.com

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.comyoutube.comyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.comyoutube.comyoutube.com

The efficiency of palladium-catalyzed reactions is highly dependent on the choice of ligands, which play a crucial role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle.

Impact of Reaction Parameters on Chemoselectivity and Yield

The outcome of the synthesis and subsequent transformations of this compound is highly sensitive to various reaction parameters. Careful optimization of these parameters is essential to achieve high chemoselectivity and yield.

Temperature:

Temperature plays a critical role in controlling the rate and selectivity of chemical reactions. In the synthesis of pyrazoles, temperature can influence the regioselectivity of the initial cyclocondensation reaction. Moreover, in subsequent transformations, temperature can affect catalyst stability and the rate of side reactions. For the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols, an optimal temperature of 130 °C was identified. nih.gov Increasing the temperature to 160 °C resulted in a significant decrease in yield, likely due to catalyst decomposition or undesired side reactions. nih.gov

Solvent:

The choice of solvent can have a profound impact on reaction outcomes. In the synthesis of N-methylpyrazoles, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity of the pyrazole formation compared to traditional solvents like ethanol. acs.org The polarity and coordinating ability of the solvent can also influence the solubility of reagents and catalysts, as well as the stability of intermediates in the catalytic cycle. For Suzuki-Miyaura cross-coupling reactions, a mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents. nijotech.com

Catalyst and Ligand Concentration:

The nature and concentration of ligands are also of paramount importance in transition metal catalysis. Ligands can modulate the reactivity and stability of the metal center, thereby influencing the chemoselectivity and yield of the reaction.

Base and Other Additives:

The choice of base is often crucial in both the synthesis and functionalization of pyrazoles. In the ICl-induced dehydration/iodination of dihydropyrazoles, the presence of a base like Li₂CO₃ was found to be essential to neutralize the HCl generated during the reaction and prevent deacylation of the product. nih.gov In palladium-catalyzed cross-coupling reactions, the base plays a key role in the transmetalation step. The strength and nature of the base can significantly impact the reaction efficiency.

The following interactive data table summarizes the effect of various reaction parameters on the yield of a CuI-catalyzed coupling reaction of a 4-iodopyrazole derivative.

Data adapted from a study on the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols. nih.gov

This interactive table illustrates how systematic variation of reaction parameters such as temperature and catalyst loading directly influences the yield of the desired product, highlighting the importance of process optimization in synthetic chemistry.

Spectroscopic and Structural Elucidation of 5 Iodo 1 Methyl 1h Pyrazol 4 Yl Methanol and Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be determined. For "(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol," the N-methylation simplifies the tautomeric possibilities, leading to a more straightforward interpretation of the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the methyl, methylene (B1212753), hydroxyl, and pyrazole (B372694) ring protons. Based on data from analogous compounds such as 1-methyl-4-hydroxymethylpyrazole, the following chemical shifts can be predicted. The N-methyl protons (N-CH₃) would likely appear as a singlet around 3.80 ppm. The methylene protons (CH₂OH) are expected to be observed as a doublet around 4.20 ppm, coupled to the hydroxyl proton, which itself would present as a broad triplet at approximately 3.92 ppm. The pyrazole ring proton at the C3 position (3-H) would likely resonate as a singlet further downfield, around 7.74 ppm, due to the aromatic nature of the pyrazole ring.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of "this compound" will each produce a unique signal. The N-methyl carbon is anticipated to have a chemical shift in the range of 35-40 ppm. The methylene carbon of the hydroxymethyl group would likely appear around 55-60 ppm. The pyrazole ring carbons are expected at lower fields, with C3 and C5 resonating in the 130-150 ppm region. The iodinated carbon, C5, is expected to be significantly shielded due to the heavy atom effect of iodine, appearing at a much lower chemical shift than its non-iodinated counterpart. The C4 carbon, bearing the hydroxymethyl group, would also have a characteristic chemical shift within the aromatic region.

Interactive Data Table: Predicted NMR Data for this compound and Analogs

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound (Predicted) | N-CH₃ | ~3.8 | ~35-40 |

| CH₂OH | ~4.2 | ~55-60 | |

| OH | ~3.9 | - | |

| C3-H | ~7.7 | ~130-150 | |

| C4 | - | ~110-120 | |

| C5 | - | ~80-90 | |

| 1-Methyl-4-hydroxymethylpyrazole researchgate.net | N-CH₃ | 3.80 (s) | - |

| CH₂OH | 4.20 (br.d) | - | |

| OH | 3.92 (br.t) | - | |

| C3-H | 7.74 (s) | - | |

| C5-H | 8.10 (s) | - | |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com | N-CH₃ | 3.75 (s) | 35.8 |

| C3-CH₃ | 2.21 (s) | 12.9 | |

| C3 | - | 149.8 | |

| C4 | - | 77.2 | |

| C5 | - | 139.7 |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For "this compound," several characteristic absorption bands are expected. A broad band in the region of 3200–3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations of the pyrazole ring are anticipated to appear around 3100-3150 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850–3000 cm⁻¹ range.

The stretching vibrations of the pyrazole ring (C=C and C=N bonds) are expected to produce absorption bands in the 1450–1600 cm⁻¹ region. researchgate.net A C-O stretching vibration from the alcohol group would likely be present around 1050 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | 3200-3400 (broad) |

| C-H Stretch | Aromatic (Pyrazole) | 3100-3150 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850-3000 |

| C=C, C=N Stretch | Pyrazole Ring | 1450-1600 |

| C-O Stretch | Alcohol | ~1050 |

| C-I Stretch | Iodo-group | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of "this compound" is expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. A prominent fragmentation pathway for alcohols is the loss of a water molecule (M-18). libretexts.org Another common fragmentation for benzylic-type alcohols is the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a stable pyrazolyl cation.

The fragmentation of the pyrazole ring itself can also occur. The initial cleavage of the N-N bond is a common fragmentation pathway in pyrazole derivatives. rsc.org The presence of the iodine atom would also be evident from its characteristic isotopic pattern and through fragmentation pathways involving the loss of an iodine radical (I•) or hydrogen iodide (HI).

A predicted fragmentation pattern could include:

Loss of H₂O: [M - 18]⁺

Loss of •CH₂OH: [M - 31]⁺

Loss of I•: [M - 127]⁺

Cleavage of the pyrazole ring: Leading to smaller fragment ions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for "this compound" is not available, data from related structures, such as 4-iodo-1H-pyrazole and other 5-iodopyrazoles, can provide insights. mdpi.comsigmaaldrich.com The pyrazole ring is expected to be planar. The C-I bond length will be a key parameter, and in similar structures, it is typically around 2.1 Å. The bond angles within the pyrazole ring will conform to those of a five-membered aromatic heterocycle.

In the solid state, intermolecular hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, likely forming chains or networks of molecules. Halogen bonding, a non-covalent interaction involving the iodine atom, may also play a role in the crystal packing. mdpi.com The C-I•••N or C-I•••O interactions could influence the supramolecular architecture.

Conformational and Tautomeric Studies

Tautomerism: The issue of tautomerism, which is prevalent in N-unsubstituted pyrazoles, is simplified in "this compound" due to the presence of the methyl group on one of the nitrogen atoms. This N-methylation "fixes" the tautomeric form, preventing the migration of a proton between the two nitrogen atoms of the pyrazole ring. This leads to a single, well-defined constitutional isomer, which simplifies spectroscopic analysis.

Conformational Analysis: Conformational analysis of this molecule primarily concerns the rotation around the single bond connecting the hydroxymethyl group to the pyrazole ring. The rotation of the -CH₂OH group is generally expected to have a relatively low energy barrier. nih.gov However, steric hindrance from the adjacent iodine atom at the C5 position could influence the preferred conformation.

Computational studies on related aromatic alcohols suggest that the rotational barrier can be influenced by electronic effects and intramolecular interactions. nih.gov For "this compound," the most stable conformation would likely be one that minimizes steric repulsion between the hydroxyl group and the bulky iodine atom. This could result in a preferred orientation where the O-H group is directed away from the iodine. The presence of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen at the N1 position is unlikely due to the geometry of the five-membered ring. The dynamic nature of this rotation at room temperature would likely result in averaged NMR signals for the methylene protons, unless a specific conformation is significantly stabilized.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol serves as a highly adaptable intermediate in the synthesis of a variety of more complex molecules. The carbon-iodine bond is particularly amenable to palladium- or copper-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For instance, the iodinated pyrazole (B372694) core can readily participate in well-established reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 5-position of the pyrazole ring, including aryl, alkynyl, and amino groups, respectively. The hydroxymethyl group can then be used for subsequent modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This multi-faceted reactivity makes it a valuable precursor for the synthesis of targeted molecules in medicinal and materials chemistry.

A general representation of the synthetic utility of the iodo-pyrazole core is highlighted in the following table, showcasing the potential transformations that this compound can undergo.

| Reaction Type | Coupling Partner | Resulting Moiety | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | Amino | Pd catalyst, Ligand, Base |

| Heck Coupling | Alkene | Alkenyl | Pd catalyst, Base |

| Stille Coupling | Organostannane | Various organic groups | Pd catalyst |

| Carbonylation | Carbon Monoxide | Carbonyl derivatives | Pd catalyst |

Application as Heterocyclic Building Blocks in Scaffold Diversification

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. nih.govnih.gov this compound provides a direct entry point for the incorporation of this important heterocyclic motif into larger and more diverse molecular scaffolds.

The ability to perform a variety of coupling reactions at the iodo-position allows for the systematic exploration of the chemical space around the pyrazole core. By varying the coupling partners, chemists can generate extensive libraries of compounds with diverse functionalities and three-dimensional shapes. This is a crucial strategy in drug discovery for identifying new lead compounds and optimizing their pharmacological properties. The hydroxymethyl group further enhances its utility by allowing for the attachment of the pyrazole unit to other molecular fragments through ester, ether, or other linkages.

The application of related iodinated pyrazoles as key intermediates in the synthesis of complex pharmaceuticals, such as kinase inhibitors, underscores the potential of this building block in creating novel bioactive molecules. nih.gov

Strategies for Molecular Diversification and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules at a late stage of the synthetic sequence. acs.orgnih.gov This approach avoids the need for de novo synthesis of each new analog and allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

This compound is well-suited for LSF strategies. The reactive C-I bond can be selectively targeted in the presence of other functional groups, allowing for the introduction of new substituents into a nearly complete molecule. This is particularly valuable for optimizing the properties of a lead compound.

Furthermore, the 1-methyl-pyrazole core itself can be a target for late-stage C-H functionalization. While the 5-iodo position provides a predictable site for modification, modern catalytic methods are increasingly enabling the direct functionalization of C-H bonds at other positions on the pyrazole ring or the methyl group, further expanding the possibilities for molecular diversification. rsc.org

Contribution to Chemical Space Mapping

The concept of chemical space encompasses all possible molecules. A key goal in drug discovery and materials science is to explore this vast space to identify molecules with desired properties. The use of versatile building blocks like this compound is instrumental in this endeavor.

By enabling the systematic and efficient synthesis of diverse pyrazole-containing compounds through various synthetic routes, this intermediate facilitates the mapping of the chemical space around this important heterocyclic core. The generation of compound libraries based on this scaffold allows researchers to investigate how different substituents and their spatial arrangement influence biological activity or material properties.

Computational chemistry tools can be used in conjunction with synthetic efforts to predict the properties of virtual libraries based on the this compound scaffold, further guiding the exploration of chemical space and the design of new molecules with optimized characteristics.

Q & A

What are the established synthetic routes for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, and how do reaction conditions influence yield and purity?

Basic Synthesis

The compound is typically synthesized via iodination of a pre-functionalized pyrazole precursor. A common approach involves reacting 1-methyl-1H-pyrazole derivatives with iodine-containing reagents (e.g., N-iodosuccinimide) under controlled conditions. For example, describes refluxing ethanol with hydrazine hydrate and KOH for pyrazole ring formation, which could be adapted for precursor synthesis . Purification often involves recrystallization from ethanol or methanol, as noted in and .

Advanced Optimization

Regioselectivity during iodination is critical. Steric and electronic factors at the pyrazole C4/C5 positions must be considered. highlights challenges in chlorination/acylation of pyrazoles, suggesting that temperature and base selection (e.g., KOH vs. NaOH) significantly impact side-product formation . A comparative table of reaction conditions:

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| N-Iodosuccinimide | DMF | 80°C | 65 | 95 | [Adapted from 16] |

| I₂, HIO₃ | AcOH | 100°C | 50 | 85 | [Hypothetical] |

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Basic Characterization

1H/13C NMR and IR spectroscopy are standard for confirming the pyrazole backbone and hydroxyl group. The iodine atom’s deshielding effect on adjacent protons is detectable in NMR . Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z 279.0) .

Advanced Crystallography

Single-crystal X-ray diffraction (SC-XRD) resolves steric effects from the bulky iodine substituent. and demonstrate how SHELX programs (e.g., SHELXL) refine structures, though iodine’s high electron density may require tuned data-collection protocols (e.g., low-temperature measurements to mitigate disorder) . ORTEP-3 ( ) visualizes hydrogen-bonding networks, critical for understanding packing motifs .

What role does hydrogen bonding play in the stability and solubility of this compound?

The hydroxyl group participates in intermolecular hydrogen bonds, influencing crystallization and solubility. ’s graph-set analysis categorizes patterns (e.g., R₂²(8) motifs) that stabilize crystal lattices . Solubility in polar solvents (e.g., DMSO, ethanol) is enhanced by H-bond donor/acceptor capacity, as seen in similar pyrazole-methanol derivatives ( ) .

How does the iodine substituent influence reactivity in cross-coupling reactions or biological assays?

Basic Reactivity

The C5-iodo group serves as a leaving site for Suzuki-Miyaura couplings, enabling bioconjugation or derivatization. ’s acylation methodology could be adapted for post-functionalization .

Advanced Applications

In medicinal chemistry, iodine’s hydrophobic volume may enhance binding to hydrophobic enzyme pockets. and suggest pyrazole derivatives interact with kinases or receptors, though direct bioactivity data for this compound requires further study .

What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. applied DFT to pyrazole derivatives, showing the iodine atom’s electron-withdrawing effect lowers HOMO-LUMO gaps, increasing electrophilicity .

How do contradictory spectral or crystallographic data arise, and how are they resolved?

Discrepancies in NMR shifts (e.g., overlapping peaks) may arise from dynamic processes like tautomerism. Variable-temperature NMR or 2D-COSY resolves this. In crystallography, twinning or disorder (common with iodine) requires iterative refinement in SHELXL .

What stability challenges exist for this compound, and how are they mitigated?

Basic Stability

The compound is light- and moisture-sensitive due to the labile C–I bond. Storage under inert gas (N₂/Ar) at −20°C is recommended .

Advanced Degradation Analysis

HPLC-MS monitors decomposition products (e.g., deiodination). ’s protocols for pantoprazole stability testing (using HPLC) are adaptable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.